1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron

Catalog No.
S14295326
CAS No.
M.F
C13H14FeO-6
M. Wt
242.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentan...

Product Name

1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron

IUPAC Name

1-cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron

Molecular Formula

C13H14FeO-6

Molecular Weight

242.09 g/mol

InChI

InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H;/q-1;-5;

InChI Key

TYSBPDDRFBNBFV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron, also known as propionylferrocene, is an organometallic compound characterized by a ferrocene core structure. The molecular formula of this compound is C13H14FeOC_{13}H_{14}FeO with a molecular weight of approximately 242.09 g/mol. It consists of a cyclopentadienyl ring substituted with a propanone group, which contributes to its unique structural and electronic properties. This compound is of significant interest in various fields including organic chemistry, materials science, and catalysis due to its ability to participate in diverse

The chemical reactivity of 1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron involves several types of reactions:

  • Oxidation: The iron center can be oxidized from iron(II) to iron(III), leading to the formation of different iron complexes.
  • Reduction: The reverse process can occur where iron(III) can be reduced back to iron(II) using reducing agents such as sodium borohydride.
  • Substitution Reactions: The cyclopentadienyl ligand can undergo substitution with other ligands, which can modify the reactivity and properties of the compound .

Research into the biological activity of 1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron has shown potential applications in bioinorganic chemistry. Its structural similarity to naturally occurring iron complexes allows it to be studied as a model for iron-containing enzymes. Preliminary studies suggest that it may exhibit anticancer properties and could have applications in drug development, particularly in targeting cancer cells.

The synthesis of 1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron typically involves the following methods:

  • Direct Synthesis: This method often employs the reaction of cyclopentadiene with iron salts under controlled conditions. For example, cyclopentadiene can react with iron(II) chloride in the presence of a base like sodium hydroxide.
  • Reflux Method: The mixture is usually refluxed to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

The applications of 1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron are diverse:

  • Catalysis: It is used as a catalyst in various organic transformations including hydrogenation and polymerization reactions.
  • Material Science: The compound has potential uses in developing advanced materials such as conductive polymers and nanomaterials.
  • Biological Research: Its role as a model compound for studying iron-containing enzymes makes it valuable in bioinorganic chemistry .

Interaction studies involving 1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron focus on its behavior in biological systems and its interactions with various ligands. These studies help elucidate its mechanism of action as a potential therapeutic agent and provide insight into how it may interact with biological macromolecules such as proteins and nucleic acids. Investigations into its oxidative stress response capabilities are also ongoing.

Several compounds share structural similarities with 1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron:

Compound NameMolecular FormulaUnique Features
FerroceneC10H10FeC_{10}H_{10}FeBaseline organometallic compound with two cyclopentadienyl rings.
Cyclopenta-2,4-dieneC5H4C_5H_4Parent compound that dimerizes rapidly.
Cyclopenta-2,4-diene-1-carboxylic acid;iron(II)C12H20FeO4C_{12}H_{20}FeO_4Contains a carboxylic acid group affecting reactivity.
RuthenoceneC10H10RuC_{10}H_{10}RuRuthenium analog of ferrocene with similar properties.
ManganoceneC10H10MnC_{10}H_{10}MnManganese analog exhibiting similar structural features.

Uniqueness

The uniqueness of 1-Cyclopenta-2,4-dien-1-ylpropan-1-one;cyclopentane;iron lies in its specific ligand substitution and the presence of the propanone functional group, which enhances its reactivity compared to other similar compounds like ferrocene. This allows for greater versatility in applications within organic synthesis and materials science .

Traditional Synthetic Routes via Iron Carbonyl Precursors

The synthesis of cyclopentadienone iron complexes has historically relied on iron carbonyl precursors such as iron pentacarbonyl (Fe(CO)₅) and diiron nonacarbonyl (Fe₂(CO)₉). These reagents facilitate one-pot tethered cyclative carbonylation reactions with diyne substrates, enabling simultaneous cyclopentadienone ring formation and iron coordination. For example, the reaction of 1,6-diynes with Fe(CO)₅ under thermal conditions (90–110°C) yields tricarbonyl(cyclopentadienone)iron complexes via a [2+2+1] cycloaddition mechanism. This method requires stoichiometric excesses of Fe(CO)₅ (5–10 equivalents) to drive the reaction to completion, as illustrated in the synthesis of [bis(hexamethylene)cyclopentadienone]iron tricarbonyl (1b), which achieves a 56% yield.

A key limitation of this approach is the dependency on pre-functionalized diyne precursors, which constrains structural diversity. For instance, electron-deficient or sterically hindered diynes often necessitate tailored reaction conditions to avoid side reactions such as trimerization. The table below summarizes representative examples of cyclopentadienone iron complexes synthesized via traditional routes:

ComplexPrecursorConditionsYield (%)Reference
[C₅H₄O(CO)₃Fe] (1a)1,6-HeptadiyneFe(CO)₅, 90°C62
[C₅H₄O(CO)₃Fe] (1b)CyclooctyneFe(CO)₅, 90°C56
[C₅H₄O(CO)₃Fe-NHC] (5)Diaryl diyneFe₂(CO)₉, 110°C45

Ligand Design Strategies for Cyclopentadienone Iron Coordination

Ligand modification has proven critical for enhancing the catalytic activity and stability of cyclopentadienone iron complexes. Two primary strategies dominate this field: (i) substitution of CO ligands with stronger-field ligands such as N-heterocyclic carbenes (NHCs) or phosphines, and (ii) structural tuning of the cyclopentadienone backbone.

The incorporation of NHC ligands, as demonstrated in complexes like [C₅H₄O(CO)₂Fe(NHC)] (5–9), improves electron density at the iron center, facilitating oxidative addition steps in catalytic cycles. For example, silver-mediated transmetallation of NHC ligands to Fe₂(CO)₉ enables the synthesis of hybrid cyclopentadienone-NHC complexes with enhanced electrochemical stability. Similarly, phosphine ligands (e.g., PPh₃) accelerate CO dissociation during pre-catalyst activation, as evidenced by the higher turnover frequencies (TOFs) observed in hydrogenation reactions.

Modifications to the cyclopentadienone ligand itself—such as introducing fused cycloalkane rings (e.g., cyclohexene or cyclooctene)—alter the steric and electronic environment of the iron center. The [bis(hexamethylene)cyclopentadienone]iron complex (1b) exhibits a 1.7-fold higher TOF (1,860 h⁻¹) in acetophenone hydrogenation compared to its non-fused counterpart (1a), attributed to reduced ring strain and improved substrate access.

Novel Approaches in Intermolecular Cyclative Carbonylation

Recent breakthroughs in intermolecular cyclative carbonylation have expanded the scope of accessible cyclopentadienone iron complexes. Unlike traditional intramolecular methods, this approach utilizes discrete alkynes and Fe(CO)₅, bypassing the need for pre-synthesized diynes. The reaction of cyclooctyne—a strained alkyne—with Fe(CO)₅ at 90°C produces complex 1b in 56% yield via a stepwise mechanism involving η²-alkyne coordination, oxidative coupling, and CO insertion.

The success of this method hinges on the alkyne’s ring strain, which lowers the activation energy for cycloaddition. For example, cyclododecyne—a less strained analog—fails to undergo efficient cyclization, yielding only 5% of the desired product under identical conditions. This reactivity difference underscores the importance of alkyne geometry in intermolecular syntheses.

Proposed Mechanism for Cyclooctyne Carbonylation:

  • Coordination: Two cyclooctyne molecules bind to Fe(CO)₅, displacing CO ligands.
  • Oxidative Coupling: The alkynes couple to form a metallocyclopentadiene intermediate.
  • CO Insertion: Carbon monoxide insertion generates a ferrohexadienone species.
  • Rearrangement: Aromatization yields the cyclopentadienone iron tricarbonyl complex.

This methodology offers a streamlined route to sterically encumbered complexes, enabling rapid exploration of structure-activity relationships in catalysis.

Hydrogen Bond Acceptor Count

7

Exact Mass

242.039401 g/mol

Monoisotopic Mass

242.039401 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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